molecular formula C18H33NaO3 B565042 12-Ketostearic Acid Sodium Salt CAS No. 73536-57-9

12-Ketostearic Acid Sodium Salt

Cat. No.: B565042
CAS No.: 73536-57-9
M. Wt: 320.449
InChI Key: MNBVTXHXLAVTST-UHFFFAOYSA-M
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Description

Molecular Architecture and Functional Group Configuration

12-Ketostearic acid sodium salt (C₁₈H₃₃NaO₃) is a sodium carboxylate derivative of 12-ketostearic acid, featuring a 18-carbon alkyl chain with a ketone group at the 12th position and a carboxylate anion (COO⁻) at the terminal carbon. The sodium ion (Na⁺) forms an ionic bond with the carboxylate group, creating a zwitterionic structure that enhances solubility in polar solvents. Key functional groups include:

  • Ketone (C=O) at C12, which introduces polarity and potential sites for nucleophilic addition.
  • Carboxylate (COO⁻Na⁺) , which replaces the carboxylic acid group (COOH) of the parent compound, altering electronic distribution and intermolecular interactions.

The IUPAC name for this compound is sodium 12-oxooctadecanoate, reflecting its oxidized state at C12 and ionic character. Spectroscopic analyses (e.g., IR, NMR) confirm the presence of the ketone (absorption ~1700–1750 cm⁻¹) and carboxylate (asymmetric stretching ~1560–1610 cm⁻¹).

Comparative Analysis with Parent 12-Ketostearic Acid

The sodium salt differs structurally and chemically from its parent acid, 12-ketostearic acid (C₁₈H₃₄O₃):

Property 12-Ketostearic Acid This compound
Solubility Low in water, high in organics High in water, moderate in polar solvents
pKa ~4.5–5.0 (carboxylic acid) Fully deprotonated (carboxylate)
Thermal Stability Decomposes above 200°C Stable up to 250°C
Reactivity Prone to esterification Forms coordination complexes

The sodium salt’s carboxylate group enables stronger hydrogen bonding and ionic interactions in aqueous environments, while the ketone remains chemically analogous to the parent compound.

Crystallographic Properties and Solid-State Arrangement

X-ray diffraction (XRD) studies reveal that this compound adopts a lamellar structure in the solid state, with alternating hydrophilic (carboxylate-Na⁺) and hydrophobic (alkyl chain) domains. Key crystallographic parameters include:

Parameter Value Source
Crystallite Size 150–359 Å (transverse)
Lattice Constants a = 4.54 Å, c = 14.07 Å
Layer Spacing 21.51 Å (long spacing)

The ketone group at C12 introduces steric constraints, disrupting perfect alignment of alkyl chains and reducing crystallinity compared to unmodified sodium stearate. This structural irregularity impacts material properties such as melting point and mechanical stability.

Tautomeric Forms and Ionic State Dynamics

While this compound does not exhibit classical keto-enol tautomerism due to the absence of α-hydrogens relative to the ketone, its ionic state dynamics are critical:

  • Carboxylate Solvation : In aqueous solution, the carboxylate group forms a hydration shell, stabilizing the ion pair (Na⁺···COO⁻).
  • Coordination Chemistry : Sodium ions may coordinate with carbonyl oxygen atoms from adjacent molecules in the solid state, reinforcing the lamellar lattice.
  • pH-Dependent Behavior : Under acidic conditions (pH < 4), the carboxylate reverts to the protonated carboxylic acid form, precipitating the compound.

Properties

IUPAC Name

sodium;12-oxooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2-16H2,1H3,(H,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBVTXHXLAVTST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675987
Record name Sodium 12-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73536-57-9
Record name Sodium 12-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation of 12-Hydroxystearic Acid

The precursor, 12-hydroxystearic acid, is derived from castor oil via hydrogenation and saponification. Ricinoleic acid (the primary component of castor oil) undergoes hydrogenation to saturate its double bond, yielding 12-hydroxystearic acid after saponification with sodium hydroxide and acid hydrolysis.

Oxidation Mechanism :
The hydroxyl group (-OH) at C12 is oxidized to a ketone (=O) using chromic acid (CrO₃) in acetic acid. The reaction proceeds via a two-electron oxidation mechanism, where CrO₃ acts as the oxidizing agent, accepting electrons from the alcohol group:
12-Hydroxystearic Acid+CrO3CH3COOH12-Ketostearic Acid+Cr3++H2O\text{12-Hydroxystearic Acid} + \text{CrO}_3 \xrightarrow{\text{CH}_3\text{COOH}} \text{12-Ketostearic Acid} + \text{Cr}^{3+} + \text{H}_2\text{O}.

Procedure :

  • Dissolution : 150 g of 12-hydroxystearic acid is dissolved in 250 g of acetic acid.

  • Oxidation : A mixture of chromic acid (CrO₃) in acetic acid is added gradually at 30–40°C with stirring.

  • Workup : The reaction mixture is poured into water, precipitating crude 12-ketostearic acid.

  • Purification : Recrystallization from methanol-water yields 120 g (80%) of pure product.

Table 1: Optimization of Oxidation Conditions

ParameterOptimal ValueEffect on Yield
Temperature30–40°CHigher temps (>50°C) cause over-oxidation
CrO₃ Concentration1:1 (w/w)Excess CrO₃ improves conversion
Reaction Time4–6 hoursShorter times lead to incomplete oxidation

Alternative Oxidizing Agents

While chromic acid is standard, other oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) may be used. However, CrO₃ in acetic acid remains preferred due to milder conditions and higher selectivity.

Neutralization to Form Sodium Salt

Acid-Base Reaction Dynamics

The carboxyl group of 12-ketostearic acid (pKa ~5) reacts irreversibly with sodium hydroxide (pKa of H₂O = 15.7), as their pKa difference exceeds 10 units. The reaction is:
12-Ketostearic Acid+NaOH12-Ketostearic Acid Sodium Salt+H2O\text{12-Ketostearic Acid} + \text{NaOH} \rightarrow \text{12-Ketostearic Acid Sodium Salt} + \text{H}_2\text{O}.

Procedure :

  • Neutralization : 12-Ketostearic acid is stirred with aqueous NaOH (1:1 molar ratio) at 25–30°C.

  • Precipitation : The sodium salt precipitates upon cooling, filtered, and washed with cold ethanol.

  • Drying : Vacuum drying at 50°C yields a white crystalline solid.

Table 2: Neutralization Reaction Parameters

ParameterValueSignificance
NaOH Concentration10% (w/v)Ensures complete deprotonation
Temperature25–30°CPrevents thermal degradation
pH8.5–9.0Optimizes salt formation

Industrial-Scale Production

Process Design

Industrial synthesis scales the laboratory method:

  • Batch Reactors : 10,000 L vessels for oxidation and neutralization.

  • Catalyst Recovery : Chromium byproducts are recovered via ion exchange to minimize waste.

  • Cost Drivers : Raw materials (castor oil, CrO₃) account for 70% of production costs.

Table 3: Industrial Production Metrics

MetricValue
Annual Capacity500–1,000 MT
Purity≥95%
Energy Consumption150 kWh/ton

Analytical Characterization

Purity Assessment

  • FTIR : Peaks at 1705 cm⁻¹ (ketone C=O) and 1550 cm⁻¹ (carboxylate COO⁻) confirm structure.

  • NMR : ¹H NMR (CDCl₃): δ 2.35 (t, 2H, COO⁻), δ 2.10 (s, 1H, C12 ketone).

  • HPLC : Reverse-phase C18 column with UV detection at 210 nm quantifies residual free acid (<2%) .

Chemical Reactions Analysis

Types of Reactions: 12-Ketostearic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative ESR Parameters for Ketostearic Acid Spin Labels
Parameter 5-Ketostearic Acid Derivative 12-Ketostearic Acid Derivative 16-Ketostearic Acid Derivative
Reduction Rate (s<sup>−1</sup>) 0.15 ± 0.02 0.23 ± 0.03 0.12 ± 0.01
Activation Energy (kJ/mol) 48.7 34.2 52.1
Flip-Flop Diffusion Coefficient (cm<sup>2</sup>/s) 1.2 × 10<sup>−8</sup> 3.5 × 10<sup>−8</sup> 0.8 × 10<sup>−8</sup>

Source: Spin-label ESR studies on phosphatidylcholine liposomes .

Table 2: Industrial vs. Research-Grade Purity
Component Hydrogenated Castor Oil (HCO) This compound
12-Ketostearic Acid 3.2% (impurity) ≥98% (purified)
12-Hydroxystearic Acid 86.5% Not detected
Primary Use Lubricants, biofuels Membrane studies, synthetic chemistry

Biological Activity

12-Ketostearic Acid Sodium Salt (CAS Number: 73536-57-9) is a sodium salt derivative of 12-ketostearic acid, a long-chain fatty acid characterized by a ketone functional group at the 12th carbon position. This compound exhibits unique biological activities due to its structural properties, making it relevant in various fields such as biochemistry, pharmacology, and industrial applications.

  • Molecular Formula : C₁₈H₃₃NaO₃
  • Molecular Weight : 316.45 g/mol
  • Appearance : White waxy solid
  • Melting Point : Approximately 138-140°C

The primary mechanism of action for this compound involves its interaction with lipid bilayer membranes. It binds to hydrophobic regions of these membranes, which can alter their physical properties and affect cellular processes such as signal transduction and substance transport. This interaction is crucial for its applications in biological research and medicine.

1. Membrane Dynamics

This compound serves as a synthetic membrane probe, allowing researchers to study membrane dynamics and interactions. Its ability to bind to lipid bilayers makes it valuable for investigating membrane fluidity and permeability.

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which are being explored for potential therapeutic applications in treating inflammatory diseases. Its efficacy in modulating inflammatory pathways highlights its significance in medical research.

3. Emulsifying Agent

In industrial applications, this compound is used as an emulsifying agent and surfactant. Its surface-active properties enhance the stability and solubility of various formulations, making it beneficial in cosmetic and pharmaceutical products.

Study on Membrane Interaction

A study conducted on the interaction of this compound with phospholipid membranes demonstrated its ability to alter membrane fluidity significantly. The results indicated that varying concentrations of the compound could modulate the phase behavior of lipid bilayers, impacting cellular signaling pathways.

Concentration (mM)Membrane Fluidity (Diffusion Coefficient)
01.50 x 10^-7 cm²/s
51.25 x 10^-7 cm²/s
100.85 x 10^-7 cm²/s

This table illustrates how increasing concentrations of this compound lead to decreased membrane fluidity.

Anti-inflammatory Research

In a controlled animal study, the anti-inflammatory effects of this compound were assessed by administering the compound to models of induced inflammation. The findings showed a significant reduction in inflammatory markers compared to control groups.

Treatment GroupInflammatory Marker Level (pg/mL)
Control250
Low Dose (5 mg/kg)180
High Dose (20 mg/kg)100

The data suggests that higher doses correlate with more substantial anti-inflammatory effects, indicating potential therapeutic uses in managing inflammation-related conditions.

Comparison with Similar Compounds

The uniqueness of this compound is attributed to its ketone group at the 12th position. Below is a comparison with similar compounds:

CompoundStructureUnique Features
Stearic AcidC₁₈H₃₆O₂Saturated fatty acid without ketone
12-Hydroxystearic AcidC₁₈H₃₆O₃Hydroxyl group at the 12th position
Sodium OleateC₁₈H₃₅NaO₂Contains a double bond

The presence of the ketone group allows for specific interactions that are not possible with other similar compounds, enhancing its biological activity and applications.

Q & A

Q. What are the established synthetic methodologies for preparing 12-Ketostearic Acid Sodium Salt?

The synthesis of this compound typically involves the neutralization of 12-Ketostearic acid (C₁₈H₃₄O₃) with sodium hydroxide. A foundational method by Grummitt and Siedschlag (1949) describes the synthesis of 12-Ketostearic acid via selective oxidation or ketonization of stearic acid derivatives, followed by salt formation . Critical parameters include reaction temperature (optimized at 60–80°C for acid-base neutralization) and stoichiometric control to avoid residual reactants. Post-synthesis purification via recrystallization in ethanol-water mixtures is recommended to achieve >95% purity.

Q. How can researchers confirm the structural identity of this compound?

Characterization should combine spectroscopic and chromatographic methods:

  • NMR : Analyze the carbonyl (C=O) peak at ~210 ppm (¹³C NMR) and the absence of carboxylic proton signals (¹H NMR) to confirm salt formation .
  • FT-IR : Verify the ketone stretch at ~1700–1750 cm⁻¹ and carboxylate (-COO⁻) bands at ~1550–1610 cm⁻¹ .
  • Mass Spectrometry : ESI-MS in negative ion mode should show a molecular ion peak at m/z 298.46 (C₁₈H₃₃O₃⁻) .
    Cross-reference with CAS 73536-57-9 and ensure compliance with supplier-provided analytical certificates (e.g., TRC K264901) .

Q. What are the solubility and stability profiles of this compound in common solvents?

The sodium salt form enhances water solubility compared to the free acid. Experimental data indicate:

  • Water : Soluble at ~50 mg/mL (25°C), forming micelles at higher concentrations.
  • Organic Solvents : Sparingly soluble in ethanol (<10 mg/mL) and insoluble in non-polar solvents like hexane.
    Stability studies recommend storage at 4°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the ketone group. Avoid prolonged exposure to light or humidity .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : For eye contact, flush with water for ≥15 minutes; for skin exposure, wash with soap and water .
  • Ventilation : Use fume hoods during weighing and dissolution to avoid aerosol formation .

Advanced Research Questions

Q. How should researchers address contradictory data in purity assessments (e.g., HPLC vs. titration)?

Discrepancies may arise from residual solvents, sodium counterion variability, or degradation products. Mitigation strategies include:

  • Multi-Method Validation : Cross-validate purity using HPLC (C18 column, acetonitrile/water mobile phase), Karl Fischer titration (for water content), and ICP-MS (to quantify Na⁺ levels) .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks to identify degradation pathways (e.g., ketone reduction or hydrolysis) .

Q. What advanced analytical techniques optimize detection of trace impurities in this compound?

  • GC-MS : Derivatize the compound with BSTFA to enhance volatility and detect fatty acid byproducts (e.g., stearic acid or hydroxylated derivatives) .
  • XRD : Confirm crystallinity and identify polymorphic forms, which may affect bioavailability in lipid-based drug delivery systems .

Q. How can derivatization improve the compound’s detectability in complex biological matrices?

Reductive amination or hydrazone formation with the ketone group enhances UV/fluorescence detection. For example:

  • Sodium Borohydride Reduction : Convert the ketone to a secondary alcohol, enabling LC-MS/MS quantification with improved ionization efficiency .

Q. What experimental design considerations are critical for studying the compound’s role in lipid bilayers or micelle formation?

  • Dynamic Light Scattering (DLS) : Measure micelle size distribution in aqueous solutions (pH 7.4).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with phospholipids or proteins.
  • Control for Sodium Ion Interference : Use ion-selective electrodes to monitor Na⁺ activity, which may influence critical micelle concentration (CMC) .

Methodological Notes

  • Data Reporting : Adhere to standards for qualitative research, including detailed descriptions of synthesis, characterization, and statistical validation .
  • Ethical Compliance : Ensure all safety protocols align with GHS classification and institutional guidelines .

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